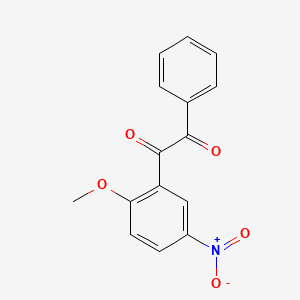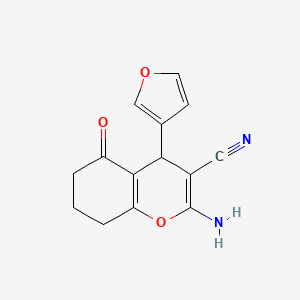![molecular formula C28H16N2O5 B5088393 1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}](/img/structure/B5088393.png)
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} is a chemical compound that belongs to the family of diarylethynes. It is a yellow crystalline solid that is used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} is not fully understood. However, it is believed that this compound can undergo photo-induced electron transfer (PET) reactions. This means that upon absorption of light, the electrons in the nitro groups are excited to higher energy levels, and this leads to the formation of radical species. These radical species can then react with other molecules in the vicinity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} has been shown to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses. In addition, it has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS).
実験室実験の利点と制限
One of the advantages of using 1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} in lab experiments is its high solubility in organic solvents such as DMF and NMP. This makes it easy to handle and purify. In addition, this compound has a high molar extinction coefficient, which makes it suitable for use as a fluorescent probe. However, one of the limitations of using this compound is its high toxicity. It is important to handle this compound with care and to use appropriate safety measures.
将来の方向性
There are several future directions related to 1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene}. One of the future directions is to explore its potential as a photosensitizer in photodynamic therapy. Another future direction is to study its mechanism of action in more detail, particularly with regard to its interactions with metal ions. In addition, it would be interesting to explore the use of this compound as a building block for the synthesis of new materials with unique properties. Finally, it would be interesting to investigate the use of this compound in the field of bioimaging, particularly for the detection of cancer cells.
合成法
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} can be synthesized using different methods. One of the commonly used methods is the Sonogashira coupling reaction. In this method, 4-iodo-4'-nitrobiphenyl is reacted with 4-ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst. The reaction takes place in a solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.
科学的研究の応用
1,1'-oxybis{4-[(4-nitrophenyl)ethynyl]benzene} has been used in various scientific research applications. It has been used as a fluorescent probe for detecting the presence of metal ions such as copper and mercury. This compound has also been used as a photosensitizer in the field of photodynamic therapy. In addition, it has been used as a building block for the synthesis of other compounds such as dendrimers and polymers.
特性
IUPAC Name |
1-nitro-4-[2-[4-[4-[2-(4-nitrophenyl)ethynyl]phenoxy]phenyl]ethynyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O5/c31-29(32)25-13-5-21(6-14-25)1-3-23-9-17-27(18-10-23)35-28-19-11-24(12-20-28)4-2-22-7-15-26(16-8-22)30(33)34/h5-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFHZGIALMCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)OC3=CC=C(C=C3)C#CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088315.png)

![ethyl 4-{1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-1-piperazinecarboxylate](/img/structure/B5088321.png)
![3-(3,4-dimethoxyphenyl)-11-(4-ethylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5088329.png)
![5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B5088339.png)
![1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5088363.png)
![1-(3-chlorophenyl)-4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5088374.png)

![ethyl 2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5088381.png)

![methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5088403.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B5088409.png)
![5-{[(4-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5088410.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5088416.png)